molecular formula C12H8ClIO B1360008 1-Chloro-2-(4-iodophenoxy)benzene CAS No. 1017793-89-3

1-Chloro-2-(4-iodophenoxy)benzene

Cat. No.: B1360008
CAS No.: 1017793-89-3
M. Wt: 330.55 g/mol
InChI Key: AQMCGEUNFUCHBG-UHFFFAOYSA-N
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Description

1-Chloro-2-(4-iodophenoxy)benzene is an organic compound with the molecular formula C12H8ClIO It is a halogenated aromatic ether, characterized by the presence of chlorine and iodine atoms attached to a benzene ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(4-iodophenoxy)benzene typically involves the reaction of 1-chloro-2-hydroxybenzene with 4-iodophenol in the presence of a suitable base and a coupling agent. The reaction conditions often include:

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Coupling Agent: Copper(I) iodide (CuI) or palladium catalysts

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Elevated temperatures, typically around 100-150°C

The reaction proceeds through the formation of an ether linkage between the phenolic hydroxyl group of 4-iodophenol and the chlorine-substituted benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(4-iodophenoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The halogen atoms can be reduced to form dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted aromatic ethers or phenols.

    Oxidation Reactions: Formation of quinones or other oxidized aromatic compounds.

    Reduction Reactions: Formation of dehalogenated aromatic compounds.

Scientific Research Applications

1-Chloro-2-(4-iodophenoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of diagnostic agents or therapeutic compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(4-iodophenoxy)benzene depends on its specific application

    Electrophilic Aromatic Substitution: The halogen atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds.

    Hydrogen Bonding: The ether linkage and halogen atoms can form hydrogen bonds with biological molecules, influencing their activity.

    Van der Waals Interactions: The aromatic ring can engage in van der Waals interactions with other aromatic systems, affecting molecular recognition and binding.

Comparison with Similar Compounds

1-Chloro-2-(4-iodophenoxy)benzene can be compared with other halogenated aromatic ethers, such as:

    1-Chloro-2-(4-bromophenoxy)benzene: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the different halogen.

    1-Chloro-2-(4-fluorophenoxy)benzene: Contains a fluorine atom instead of iodine. Fluorine’s smaller size and higher electronegativity can lead to distinct chemical properties.

    1-Chloro-2-(4-chlorophenoxy)benzene: Both halogen atoms are chlorine, which can result in different reactivity patterns compared to the iodine-containing compound.

The uniqueness of this compound lies in the presence of both chlorine and iodine atoms, which can impart unique reactivity and properties compared to its analogs.

Properties

IUPAC Name

1-chloro-2-(4-iodophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClIO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMCGEUNFUCHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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